
Dicyclohexyl(3,3-dimethylbut-1-en-1-yl)borane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexyl(3,3-dimethylbut-1-en-1-yl)borane is a chemical compound that belongs to the class of organoboranes. It is characterized by the presence of a boron atom bonded to a dicyclohexyl group and a 3,3-dimethylbut-1-en-1-yl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dicyclohexyl(3,3-dimethylbut-1-en-1-yl)borane can be synthesized through the hydroboration of 3,3-dimethylbut-1-ene with dicyclohexylborane. The reaction typically involves the addition of dicyclohexylborane to the double bond of 3,3-dimethylbut-1-ene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroboration processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Dicyclohexyl(3,3-dimethylbut-1-en-1-yl)borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: It can participate in reduction reactions, often serving as a reducing agent.
Substitution: The boron atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound include boronic acids, boronates, and substituted organoboranes. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals, agrochemicals, and materials science .
Applications De Recherche Scientifique
Dicyclohexyl(3,3-dimethylbut-1-en-1-yl)borane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydroboration reactions to form organoboranes.
Biology: The compound is studied for its potential use in boron neutron capture therapy (BNCT), a type of cancer treatment.
Medicine: It is investigated for its role in drug delivery systems and as a precursor for boron-containing pharmaceuticals.
Industry: The compound is used in the production of advanced materials, such as boron-doped polymers and ceramics
Mécanisme D'action
The mechanism of action of dicyclohexyl(3,3-dimethylbut-1-en-1-yl)borane involves the interaction of the boron atom with various molecular targets. In hydroboration reactions, the boron atom adds to the double bond of alkenes, forming organoboranes. In biological systems, the boron atom can interact with cellular components, potentially leading to therapeutic effects in cancer treatment .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dicyclohexylborane: Similar in structure but lacks the 3,3-dimethylbut-1-en-1-yl group.
Triethylborane: Contains three ethyl groups bonded to boron instead of dicyclohexyl and 3,3-dimethylbut-1-en-1-yl groups.
Borane-tetrahydrofuran complex: A simpler borane compound used in hydroboration reactions.
Uniqueness
Dicyclohexyl(3,3-dimethylbut-1-en-1-yl)borane is unique due to its combination of dicyclohexyl and 3,3-dimethylbut-1-en-1-yl groups, which confer specific reactivity and stability. This makes it particularly useful in specialized applications such as advanced organic synthesis and potential medical therapies .
Propriétés
Numéro CAS |
136035-57-9 |
|---|---|
Formule moléculaire |
C18H33B |
Poids moléculaire |
260.3 g/mol |
Nom IUPAC |
dicyclohexyl(3,3-dimethylbut-1-enyl)borane |
InChI |
InChI=1S/C18H33B/c1-18(2,3)14-15-19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h14-17H,4-13H2,1-3H3 |
Clé InChI |
OXWAJSDPPWGKRX-UHFFFAOYSA-N |
SMILES canonique |
B(C=CC(C)(C)C)(C1CCCCC1)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


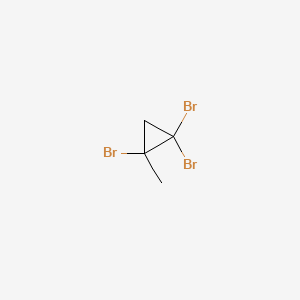
![N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid](/img/structure/B14282528.png)
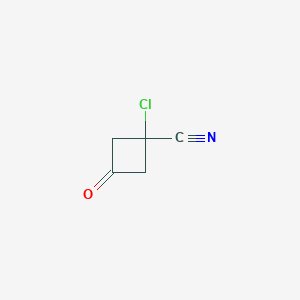

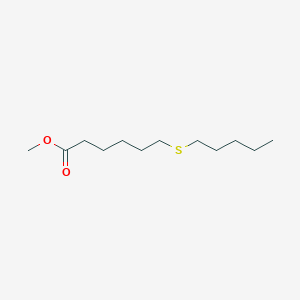
![3-{6-[(4-Ethenylphenyl)methoxy]hexyl}-1,3-oxazolidin-2-one](/img/structure/B14282550.png)
![2-{2-[(Trimethylsilyl)methoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14282556.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-chloro-1-(phenylsulfonyl)-](/img/structure/B14282562.png)
![6-Methylidenespiro[4.5]decan-2-one](/img/structure/B14282566.png)
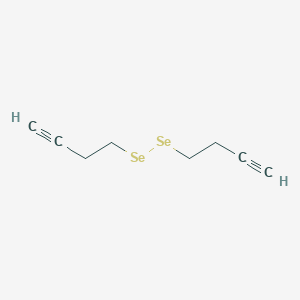
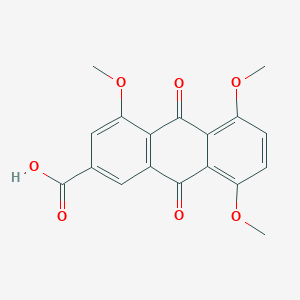
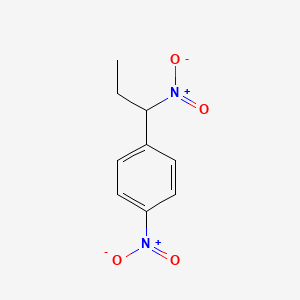
![Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B14282604.png)

